molecular formula C16H20N2O4S B5774616 1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione

1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione

Cat. No.: B5774616
M. Wt: 336.4 g/mol
InChI Key: YXGIMUNLDFWENY-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core with a sulfonylphenyl group and a methylpiperidinyl substituent, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes the reaction of 4-(4-Methylpiperidin-1-yl)aniline with a sulfonyl chloride derivative, followed by cyclization with a pyrrolidine-2,5-dione precursor . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it can bind to active sites of enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
  • 1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Uniqueness: 1-[4-(4-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-12-8-10-17(11-9-12)23(21,22)14-4-2-13(3-5-14)18-15(19)6-7-16(18)20/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGIMUNLDFWENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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